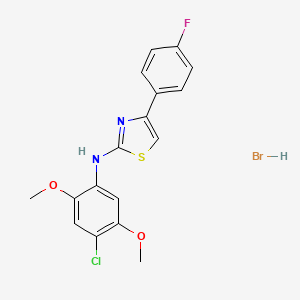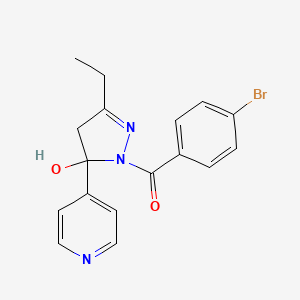
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biological research. This compound is a pyrazolone derivative that has been synthesized through various methods and has been the subject of extensive research due to its unique properties.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves its ability to inhibit the activity of specific enzymes, including PKC and COX-2. This inhibition results in a decrease in the production of inflammatory mediators, which may lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol have been studied extensively. It has been shown to have anti-inflammatory effects, as well as potential anti-cancer properties. Additionally, it has been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its ability to inhibit specific enzymes involved in inflammation and cancer progression. However, limitations include the need for further research to fully understand its mechanisms of action and potential side effects.
Future Directions
For research on 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol include further studies on its potential anti-inflammatory and anti-cancer properties, as well as its potential neuroprotective effects. Additionally, research on its potential side effects and toxicity is needed to fully understand its safety profile. Further studies on its mechanism of action may also lead to the development of more effective treatments for inflammatory and neurodegenerative diseases.
In conclusion, 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a compound that has gained significant attention in the scientific community due to its potential applications in biological research. Its ability to inhibit specific enzymes involved in inflammation and cancer progression make it a promising candidate for the development of new treatments for these diseases. However, further research is needed to fully understand its mechanisms of action and potential side effects.
Synthesis Methods
The synthesis of 1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been achieved through various methods, including the reaction of 4-bromobenzoyl chloride with ethyl acetoacetate and 4-pyridinecarboxaldehyde in the presence of a base. Other methods include the reaction of 4-bromobenzoyl chloride with ethyl acetoacetate and 4-pyridinecarboxylic acid in the presence of a catalyst.
Scientific Research Applications
1-(4-bromobenzoyl)-3-ethyl-5-(4-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications, including as a potential anti-inflammatory agent, as well as a potential inhibitor of protein kinase C (PKC). It has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
properties
IUPAC Name |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-2-15-11-17(23,13-7-9-19-10-8-13)21(20-15)16(22)12-3-5-14(18)6-4-12/h3-10,23H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDHSWCODJQODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC=NC=C2)O)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)-(3-ethyl-5-hydroxy-5-pyridin-4-yl-4H-pyrazol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-fluoro-5-(trifluoromethyl)benzyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4889794.png)

![N-{2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4889805.png)
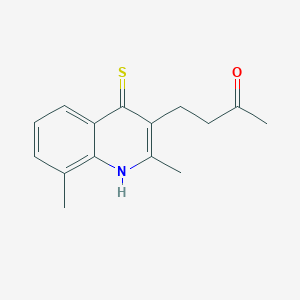
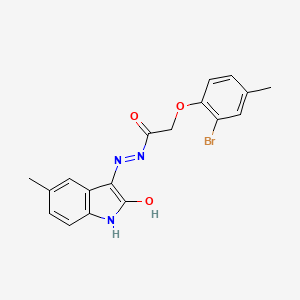
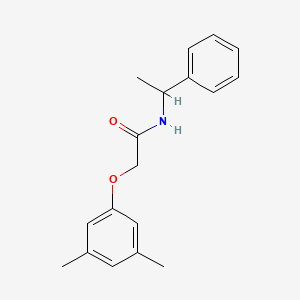
![3,4-dichloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4889827.png)
![5-(4-iodophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4889849.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4889855.png)
![4-[(benzylthio)methyl]-N-(2-ethylphenyl)benzamide](/img/structure/B4889866.png)

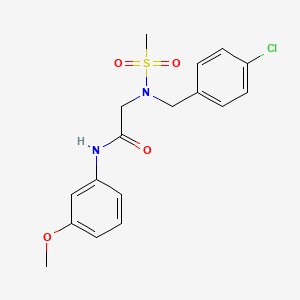
![methyl 3-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B4889892.png)
